2-[4-(2-Methylpropyl)phenyl]ethanol
Overview
Description
2-(4-(2-Methylpropyl)phenyl)ethanol, also known as 4-(2-Methylpropyl)benzeneethanol or 4-Isobutylphenylethanol, is a chemical compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . This compound is often used as a pharmaceutical impurity standard, particularly in the context of ibuprofen .
Preparation Methods
The synthesis of 2-(4-(2-Methylpropyl)phenyl)ethanol can be achieved through various synthetic routes. One common method involves a Friedel-Crafts acylation followed by a Clemmensen reduction . In this process, the acyl group is first introduced to the aromatic ring, and then the acyl group is reduced to an alkane. Another method involves the reaction of sodium hydroxide with a precursor compound in the presence of a solvent like DMF, followed by the addition of methyl iodide . This reaction is typically carried out at elevated temperatures and requires purification through column chromatography to obtain the final product.
Chemical Reactions Analysis
2-(4-(2-Methylpropyl)phenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of 2-(4-(2-Methylpropyl)phenyl)ethanol can yield corresponding ketones or carboxylic acids, while reduction can produce alkanes . Substitution reactions, such as nitration and bromination, can also be performed on the aromatic ring .
Scientific Research Applications
2-(4-(2-Methylpropyl)phenyl)ethanol has several scientific research applications. It is primarily used as a pharmaceutical impurity standard for quality control and analytical testing in the pharmaceutical industry . Additionally, it serves as a reference material in various analytical applications, including pharma release testing, method development, and food and beverage quality control . Its role as an impurity standard is crucial for ensuring the purity and efficacy of pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-(4-(2-Methylpropyl)phenyl)ethanol is not well-documented, as it is primarily used as an impurity standard rather than an active pharmaceutical ingredient. its structural similarity to ibuprofen suggests that it may interact with similar molecular targets and pathways. Ibuprofen is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . Therefore, it is plausible that 2-(4-(2-Methylpropyl)phenyl)ethanol may exhibit similar interactions.
Comparison with Similar Compounds
2-(4-(2-Methylpropyl)phenyl)ethanol can be compared with other similar compounds, such as 4-(2-Methylpropyl)benzeneethanol and 4-Isobutylphenylethanol . These compounds share similar structural features and are often used as pharmaceutical impurity standards. 2-(4-(2-Methylpropyl)phenyl)ethanol is unique in its specific application as an impurity standard for ibuprofen . Other similar compounds may be used for different pharmaceutical products or analytical purposes.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKUDUSUCXBKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189599 | |
Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36039-35-7 | |
Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-69112 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(2-METHYLPROPYL)PHENYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3HYT5801E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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